![molecular formula C22H21N3O3S B2440752 N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 500279-52-7](/img/structure/B2440752.png)
N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzyl group, a cyano group, and a tetrahydropyridine ring. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is C21H22N3O5S, with a molar mass of approximately 438.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H22N3O5S |
Molar Mass | 438.5 g/mol |
Density | 1.36 g/cm³ (predicted) |
Melting Point | 133-135 °C |
pKa | 10.01 (predicted) |
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study highlighted that certain structural features are crucial for enhancing anticonvulsant activity, particularly the inclusion of heteroatom moieties . For instance, compounds with oxygen substitutions showed high potency in seizure models.
Key Findings:
- ED50 Values: The effective dose for anticonvulsant activity was found to be as low as 4.5 mg/kg for the most active stereoisomer in animal models.
- Protective Index: The protective index for the active compounds indicated a favorable safety profile compared to established anticonvulsants like phenytoin.
Antitumor Activity
Preliminary investigations have suggested that compounds similar to this compound may possess antitumor properties. Studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The cyano and nitrophenyl groups may interact with specific enzymes or receptors, modulating biochemical pathways.
- Receptor Binding: Potential binding to benzodiazepine sites has been hypothesized based on structural similarities with known ligands .
Case Studies and Research Findings
- Anticonvulsant Study: A study involving various derivatives demonstrated that modifications at the C(3) site significantly influenced anticonvulsant potency. The most effective compounds were those with specific oxygen substitutions .
- Cancer Research: Investigations into the effects of related compounds on RET kinase revealed moderate to high inhibitory activity in vitro and in vivo models, suggesting potential as therapeutic agents against RET-driven tumors .
Applications De Recherche Scientifique
Anti-inflammatory Properties
In silico studies have suggested that N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinity to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
Preliminary evaluations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast and colon cancer models . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
Studies on related compounds indicate that they can serve as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM), respectively. The potential dual inhibition could make this compound valuable in treating these diseases .
Synthesis and Derivatives
The synthesis of this compound follows established synthetic routes involving the reaction of readily available starting materials. The compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Anti-inflammatory Activity
A study utilizing molecular docking simulations demonstrated that the compound could effectively inhibit 5-lipoxygenase activity in vitro. The results indicated a significant reduction in inflammatory markers when tested on human cell lines stimulated with pro-inflammatory cytokines .
Case Study 2: Antitumor Evaluation
In vitro assays revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. These findings suggest that modifications to the core structure can lead to enhanced anticancer properties .
Propriétés
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-10-6-5-9-16(19)17-11-20(26)25-22(18(17)12-23)29-14-21(27)24-13-15-7-3-2-4-8-15/h2-10,17H,11,13-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKOXHRRUZWLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.